molecular formula C17H16N4O3S2 B2871172 Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396680-64-0

Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2871172
CAS No.: 1396680-64-0
M. Wt: 388.46
InChI Key: DUFYAZXJKLDAPV-UHFFFAOYSA-N
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Description

Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo-pyridine core modified with a benzo[d]thiazole-6-carbonyl group and an ethyl carbamate substituent. Its structure combines aromatic and saturated heterocycles, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-2-24-17(23)20-16-19-12-5-6-21(8-14(12)26-16)15(22)10-3-4-11-13(7-10)25-9-18-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFYAZXJKLDAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Construction of the thiazolo[5,4-c]pyridine ring: This involves the reaction of a suitable pyridine derivative with a thioamide, followed by cyclization.

    Coupling of the two moieties: The benzo[d]thiazole and thiazolo[5,4-c]pyridine cores are coupled using a carbamate linkage, typically through the reaction of an isocyanate with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups/Modifications
Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate Thiazolo[5,4-c]pyridine + benzo[d]thiazole Benzo[d]thiazole-6-carbonyl, ethyl carbamate Carbamate, carbonyl, fused bicyclic system
Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate Bis-thiazole + hexane backbone Thiazol-5-ylmethyl, 3-hydroxy groups, diphenylhexane Carbamate, hydroxyl, ureido linkage
Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate Thiazole + hexanamide Hydroperoxypropan-2-yl, diphenylhexanamide, thiazol-4-ylmethyl Hydroperoxide, carbamate, methylureido

Key Observations

Core Structure Differences: The target compound’s fused thiazolo-pyridine core contrasts with the linear hexane or hexanamide backbones of analogs, suggesting divergent solubility and binding kinetics.

Functional Group Impact :

  • Carbamate vs. Ureido Linkages : The ethyl carbamate in the target compound may improve metabolic stability compared to ureido-containing analogs, which are prone to hydrolysis .
  • Hydroperoxide vs. Carbonyl : Analogs with hydroperoxide groups (e.g., Compound 2 in Table 1) exhibit oxidative reactivity, whereas the target compound’s benzo[d]thiazole carbonyl group likely prioritizes hydrogen-bonding interactions .

Pharmacological Implications :

  • Compounds with diphenylhexane backbones (e.g., analogs in Table 1) are often associated with membrane permeability and CNS activity. The target compound’s fused bicyclic system may limit blood-brain barrier penetration but enhance selectivity for peripheral targets.
  • The absence of hydroxyl groups in the target compound could reduce polarity, favoring oral bioavailability over analogs with multiple hydroxyls .

Research Findings and Limitations

  • Synthetic Feasibility : The benzo[d]thiazole-6-carbonyl group poses synthetic challenges due to regioselective functionalization, unlike simpler thiazole derivatives .
  • Biological Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence.
  • Stability Concerns : The ethyl carbamate group may confer resistance to enzymatic degradation compared to hydroperoxide-containing analogs, which are sensitive to redox environments .

Biological Activity

Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted various synthetic routes involving the condensation of thiazole derivatives with carbonyl compounds. These methods often utilize catalysts such as piperidine to enhance yields and selectivity .

Chemical Structure:

  • Molecular Formula: C15H16N2O2S2
  • Molecular Weight: 320.43 g/mol

Antimicrobial Activity

Research has shown that compounds related to benzothiazole exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have been evaluated against a range of pathogens including bacteria and fungi. However, findings indicate that while some related compounds demonstrate significant cytotoxicity against cancer cell lines (CC50 values ranging from 4 to 9 µM), they may not exhibit strong antimicrobial properties .

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been extensively studied. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays have demonstrated that certain derivatives can effectively inhibit the growth of leukemia and solid tumor-derived cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound ALeukemia6.0Apoptosis induction
Compound BSolid Tumor8.0Cell cycle arrest
Ethyl CarbamateVarious<10Kinase inhibition

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of key kinases involved in cell signaling pathways associated with cancer progression .

Case Studies

  • In Vitro Study on Cancer Cell Lines: A study evaluating the efficacy of thiazole derivatives reported that ethyl carbamate significantly inhibited the growth of multiple cancer cell lines at concentrations less than 10 µM. The study highlighted its potential as a lead compound for further development .
  • Cytotoxicity Assessment: Another investigation assessed the cytotoxic effects of benzothiazole derivatives on human CD4+ lymphocytes and various tumor cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells at lower concentrations .

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